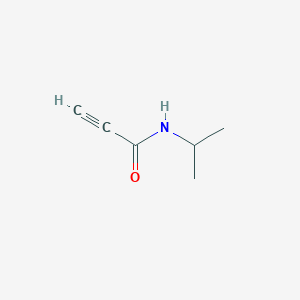
N-(Propan-2-yl)prop-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropylpropiolamide is an organic compound belonging to the amide family It is characterized by the presence of an isopropyl group attached to the nitrogen atom of the amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Isopropylpropiolamide can be synthesized through several methods. One common approach involves the reaction of isopropylamine with propiolic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
Isopropylamine+Propiolic Acid→N-Isopropylpropiolamide+Water
Another method involves the use of propiolyl chloride and isopropylamine. This reaction requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, N-Isopropylpropiolamide is typically produced through large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the efficient production of high-quality N-Isopropylpropiolamide.
Analyse Des Réactions Chimiques
Types of Reactions
N-Isopropylpropiolamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
N-Isopropylpropiolamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a bioactive compound. It may have applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects. It may be used in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-Isopropylpropiolamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: An amide with a similar structure but without the isopropyl group.
N-Methylpropiolamide: An amide with a methyl group instead of an isopropyl group.
N-Ethylpropiolamide: An amide with an ethyl group instead of an isopropyl group.
Uniqueness
N-Isopropylpropiolamide is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
67617-62-3 |
|---|---|
Formule moléculaire |
C6H9NO |
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
N-propan-2-ylprop-2-ynamide |
InChI |
InChI=1S/C6H9NO/c1-4-6(8)7-5(2)3/h1,5H,2-3H3,(H,7,8) |
Clé InChI |
GWLCOGAYMMOKBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
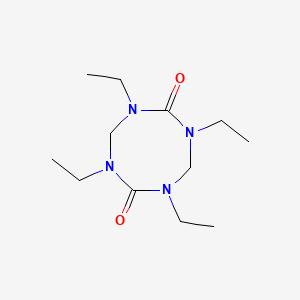
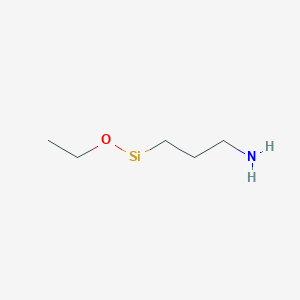
![benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate](/img/structure/B14480307.png)
![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)

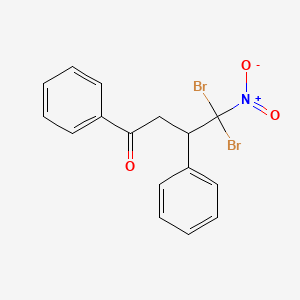
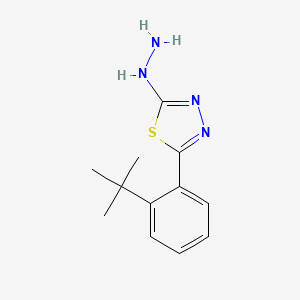
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
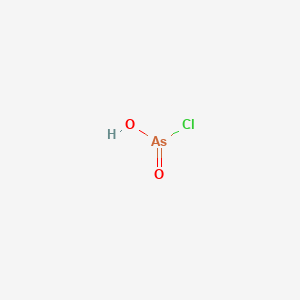

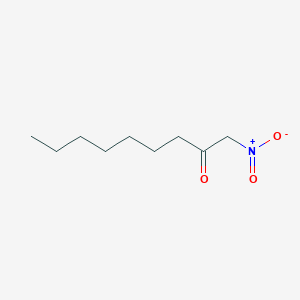
phosphane](/img/structure/B14480369.png)
